molecular formula C14H12ClNO3 B8321249 Methyl 5-(benzyloxy)-6-chloronicotinate

Methyl 5-(benzyloxy)-6-chloronicotinate

Cat. No.: B8321249
M. Wt: 277.70 g/mol
InChI Key: UZLFFXMWNLQKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(benzyloxy)-6-chloronicotinate is a useful research compound. Its molecular formula is C14H12ClNO3 and its molecular weight is 277.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

methyl 6-chloro-5-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

UZLFFXMWNLQKGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 6-chloro-5-hydroxynicotinate (10.5 g) in DMF (80 mL) was added 60% sodium hydride (2.80 g) at 0° C., and the mixture was stirred at 0° C. for 0.5 hr. Benzyl bromide (10.5 g) was added, and the mixture was stirred at room temperature for 20 hr. The reaction mixture was poured into water, and the precipitate was collected by filtration. The crude crystals were purified by silica gel column chromatography (petroleum ether/THF) to give the title compound (6.00 g) as a white solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
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2.8 g
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reactant
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Quantity
80 mL
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solvent
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10.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of methyl 6-chloro-5-hydroxynicotinate (3.71 g) in DMF (30 mL) were added potassium carbonate (5.47 g) and benzyl bromide (2.59 mL), and the mixture was stirred at room temperature for 30 min. Water was added to the reaction mixture at 0° C., and the resulting precipitate was collected by filtration. The obtained crude crystals were washed with water and hexane, and dried at 50° C. for 15 min under reduced pressure to give a crude product of the title compound (4.57 g) as a pale-yellow solid. This compound was used for the next step without further purification.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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